molecular formula C12H15N3O B12308884 N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide

N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide

Cat. No.: B12308884
M. Wt: 217.27 g/mol
InChI Key: OXKMICJURUDKCM-UHFFFAOYSA-N
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Description

N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide is a chemical compound with the molecular formula C12H15N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyanophenyl group and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 4-cyanobenzylamine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-cyanobenzylamine+acetic anhydrideN-(2-[(4-cyanophenyl)methyl]aminoethyl)acetamide\text{4-cyanobenzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} 4-cyanobenzylamine+acetic anhydride→N-(2-[(4-cyanophenyl)methyl]aminoethyl)acetamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide
  • N-(2-{[(4-chlorophenyl)methyl]amino}ethyl)acetamide
  • N-(2-{[(4-nitrophenyl)methyl]amino}ethyl)acetamide

Uniqueness

N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-[2-[(4-cyanophenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C12H15N3O/c1-10(16)15-7-6-14-9-12-4-2-11(8-13)3-5-12/h2-5,14H,6-7,9H2,1H3,(H,15,16)

InChI Key

OXKMICJURUDKCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=C(C=C1)C#N

Origin of Product

United States

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